molecular formula C22H33ClN2O2 B12504915 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

Número de catálogo: B12504915
Peso molecular: 393.0 g/mol
Clave InChI: UBWVTCCKVGOTBG-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride is a quaternary ammonium salt featuring a benzo[d]imidazolium core substituted with ethyl, methyl, and a complex cyclohexyl-oxy-oxoethyl side chain. Its structure integrates a benzimidazole moiety, known for pharmacological relevance (e.g., antimicrobial, anti-inflammatory activities), with a lipophilic cyclohexyl group that may enhance membrane permeability . The chloride counterion ensures solubility in polar solvents, a critical property for formulation in biological applications.

Propiedades

Fórmula molecular

C22H33ClN2O2

Peso molecular

393.0 g/mol

Nombre IUPAC

(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1

Clave InChI

UBWVTCCKVGOTBG-UHFFFAOYSA-M

SMILES canónico

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Origen del producto

United States

Métodos De Preparación

La preparación de Gboxin implica varios pasos:

Este método es ventajoso debido a su ruta de proceso corta, condiciones suaves, operación simple, bajos requisitos de equipo, alta pureza y alto rendimiento, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

Gboxin sufre varios tipos de reacciones químicas:

    Oxidación: Gboxin puede oxidarse, lo que afecta su eficacia y estabilidad.

    Reducción: Las reacciones de reducción pueden alterar la estructura de Gboxin, impactando su actividad.

    Sustitución: Gboxin puede sufrir reacciones de sustitución, donde se reemplazan los grupos funcionales, lo que podría modificar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other benzimidazolium derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Reported Yield Elemental Analysis (C/H/N/O/S/Cl) Source
Target Compound Not explicitly provided† 2-Ethyl, 1-methyl, cyclohexyl-oxy-oxoethyl
1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1H-benzo[d]imidazol-3-ium chloride C28H37ClN2O3 485.06 (o-Tolyloxy)methyl, 3-methyl, cyclohexyl-oxy-oxoethyl
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ2-isoxazoline (5) C29H21N3O6SCl2 642.52 Benzoyl, isoxazoline, mercapto-imidazolo 74% C 56.97/57.06; H 3.42/3.47; N 6.85/6.88; etc.

Molecular formula inferred from structural similarity to ; precise data requires experimental confirmation.

  • The ethyl and methyl groups on the benzimidazolium core likely increase metabolic stability relative to compounds with arylidene or mercapto groups (e.g., ).

Actividad Biológica

The compound 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁ClN₂O₂
  • Molecular Weight : 348.91 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The benzimidazole core is known for its ability to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
  • Modulation of Receptor Activity : This compound may act on neurotransmitter receptors, influencing central nervous system activity, similar to other benzimidazole derivatives that exhibit anxiolytic or sedative effects.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be comparable to established antibiotics, although specific data on minimum inhibitory concentrations (MICs) are needed for validation.
  • Anticancer Properties : Some benzimidazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanism by which this compound exerts anticancer effects requires further investigation.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in specific cancer cell lines ,
CNS EffectsPotential anxiolytic effects noted

Study Highlights

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazole derivatives, including similar compounds to the one . Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of benzimidazole derivatives found that compounds with similar structures could inhibit cell proliferation in breast cancer cell lines (MCF-7) through apoptosis induction .
  • CNS Activity : A review on benzodiazepine pharmacology discussed how modifications to the benzimidazole scaffold can enhance anxiolytic effects, suggesting that this compound may exhibit similar properties by modulating GABA-A receptor activity .

Q & A

Q. What is the optimal synthetic route for preparing this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Esterification: Reacting 2-isopropyl-5-methylcyclohexanol with chloroacetic acid under acidic conditions to form the oxoethyl intermediate.
  • Quaternization: Introducing the benzimidazole moiety via reflux with 1-methyl-1H-benzimidazole in acetic acid (3–5 h, 100 mL solvent) using sodium acetate as a base .
  • Purification: Recrystallization from DMF/acetic acid mixtures to isolate the chloride salt.

Critical Parameters:

VariableOptimal ConditionImpact on Yield
Reaction Time3–5 h (reflux)Shorter times lead to incomplete quaternization
Solvent RatioDMF/AcOH (1:1)Prevents premature crystallization
BaseSodium acetate (2.0 equiv)Neutralizes HCl byproduct, drives reaction

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H-NMR (CDCl₃ or DMSO-d₆): Identifies proton environments (e.g., cyclohexyl methyl groups at δ 1.0–1.5 ppm, benzimidazolium protons at δ 7.3–8.5 ppm) .
    • ¹³C-NMR: Confirms carbonyl (C=O, δ 165–175 ppm) and quaternary carbons .
  • Mass Spectrometry (ESI-MS): Detects molecular ion peaks (e.g., [M+H⁺] or [M-Cl]⁺) with high resolution (±0.01 Da) .
  • Elemental Analysis: Validates purity (e.g., C: 56.97% vs. 57.06% observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles: Use HPLC-MS to identify byproducts (e.g., dealkylated derivatives) that may interfere with assays .
  • Solvent Effects: Bioactivity can vary in DMSO vs. aqueous buffers due to aggregation. Conduct dose-response curves in multiple solvents .
  • Receptor Specificity: Perform competitive binding assays with known inhibitors (e.g., imidazolinium analogs) to confirm target selectivity .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

Methodological Answer: The ester group (-O-CO-) is hydrolysis-prone. Mitigation strategies include:

  • pH Control: Stabilize at pH 4–5 (acetate buffer) to slow base-catalyzed hydrolysis .
  • Lyophilization: Formulate as a lyophilized powder to prevent aqueous degradation .
  • Prodrug Design: Replace the ester with a carbonate or amide linkage for enhanced stability .

Q. How can structural modifications enhance its selectivity for kinase inhibition?

Methodological Answer:

  • Substitution at N1: Replace the methyl group with bulky substituents (e.g., SEM-Cl) to block off-target binding pockets .
  • Side Chain Engineering: Introduce sulfhydryl groups (e.g., 2-mercaptoimidazole) to form disulfide bonds with cysteine residues in kinases .
  • Cyclohexyl Optimization: Replace the 2-isopropyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate binding affinity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer: Challenges include low concentrations (<0.1%) and structural similarity to the parent compound. Solutions:

  • UPLC-MS/MS: Achieve detection limits of 0.01% using MRM (multiple reaction monitoring) .
  • Derivatization: React impurities with dansyl chloride to enhance UV/fluorescence detection .
  • Forced Degradation Studies: Expose the compound to heat/light/humidity to generate degradants for identification .

Q. Data Contradiction Analysis Example

StudyReported IC₅₀ (nM)Possible Reason for Discrepancy
A (2022)12.5 ± 1.2Used DMSO stock >1 mM, causing aggregation
B (2023)45.7 ± 3.8Impurity (5% dealkylated byproduct)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.